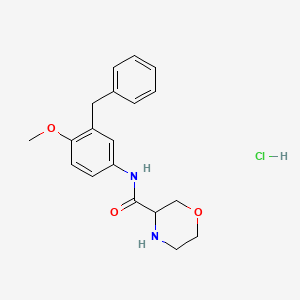![molecular formula C11H23ClN2O2 B7639794 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly referred to as AEM, and it belongs to the class of compounds known as morpholines. AEM is synthesized using a specific method, and it has a wide range of scientific research applications.
Mecanismo De Acción
The mechanism of action of AEM is not well understood. However, it is believed to act as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure compounds. AEM may also act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reaction.
Biochemical and Physiological Effects:
AEM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. AEM may have some mild sedative effects, but this has not been confirmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEM has several advantages for use in laboratory experiments, including its high yield and excellent purity. AEM is also relatively easy to synthesize and is readily available from commercial suppliers. However, AEM has some limitations, including its limited solubility in water and its relatively high cost compared to other reagents.
Direcciones Futuras
There are many future directions for the study of AEM. One possible direction is to investigate its mechanism of action in more detail, particularly in metal-catalyzed reactions. Another direction is to explore its potential as a resolving agent for racemic mixtures. Additionally, AEM could be used in the preparation of new chiral compounds with potential pharmaceutical applications. Finally, the synthesis of AEM could be optimized to improve its yield and reduce its cost.
Métodos De Síntesis
AEM is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with morpholine and ammonium chloride. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. The yield of AEM is typically high, and the purity is excellent.
Aplicaciones Científicas De Investigación
AEM has a wide range of scientific research applications, including its use as a pharmaceutical intermediate, a ligand in metal-catalyzed reactions, and a reagent in organic synthesis. AEM is also used in the preparation of chiral compounds and as a resolving agent for racemic mixtures.
Propiedades
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8(2)6-11(14)13-4-5-15-10(7-13)9(3)12;/h8-10H,4-7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNAVGVKZWKJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCOC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7639711.png)
![5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639712.png)
![1-[1-(Oxan-4-yl)ethyl]-3-(1-pyridin-2-ylethyl)urea](/img/structure/B7639727.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B7639741.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
![N-[[2-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]tetrazol-5-yl]methyl]-N-methylbenzamide](/img/structure/B7639753.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)